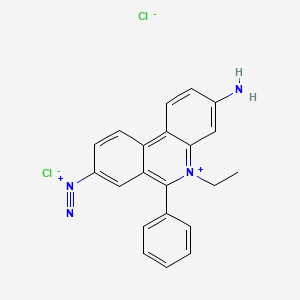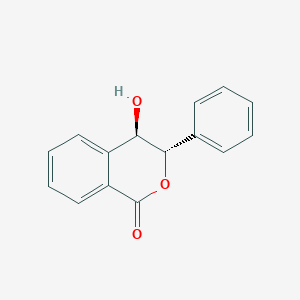
1-Oleoylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oleoylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure this compound, specifically, is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oleoylaziridine can be synthesized through several methods. One common approach involves the reaction of oleic acid with aziridine under specific conditions. The process typically requires a catalyst to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and selectivity of the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oleoylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted aziridines.
Applications De Recherche Scientifique
1-Oleoylaziridine has found applications in various scientific fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: this compound is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-oleoylaziridine exerts its effects involves its highly reactive aziridine ring. This ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various molecular targets. These interactions can disrupt normal cellular processes, making the compound useful in therapeutic applications. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of 1-oleoylaziridine, known for its high reactivity and use in various chemical reactions.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different structural properties.
Epoxide: A three-membered oxygen-containing heterocycle with comparable ring strain and reactivity.
Uniqueness: this compound stands out due to its derivation from oleic acid, which imparts unique lipophilic properties. This makes it particularly useful in applications where both reactivity and solubility in organic solvents are desired. Its ability to undergo a wide range of chemical reactions further enhances its versatility in research and industrial applications.
Propriétés
Numéro CAS |
63021-11-4 |
|---|---|
Formule moléculaire |
C20H37NO |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
(E)-1-(aziridin-1-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-21/h9-10H,2-8,11-19H2,1H3/b10-9+ |
Clé InChI |
VGKVWFYBHNBKPA-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)N1CC1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
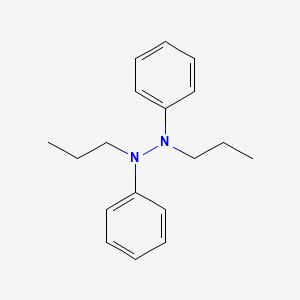
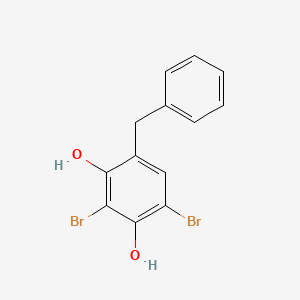
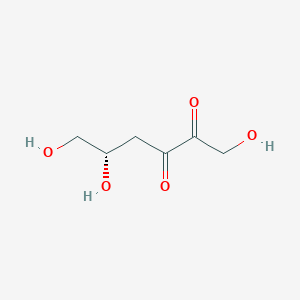
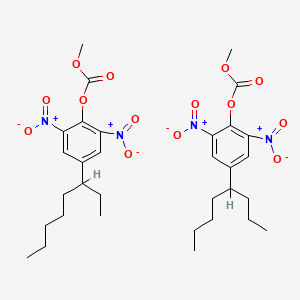
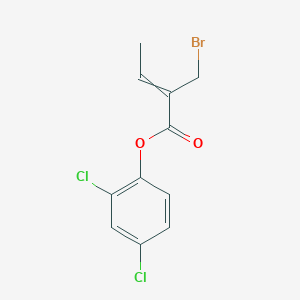
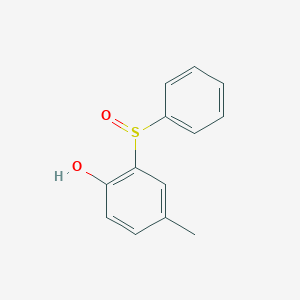
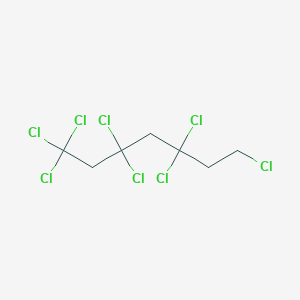
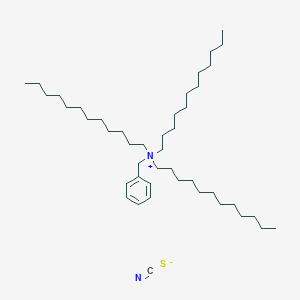
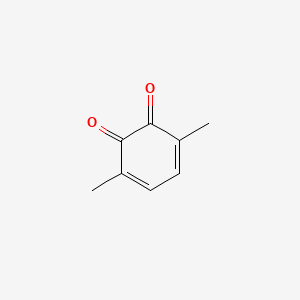
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
